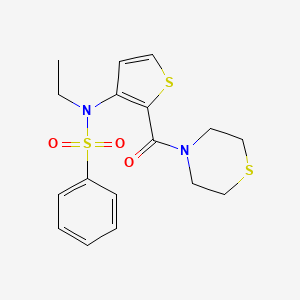

![molecular formula C19H20ClNO4 B2732380 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326872-06-3](/img/structure/B2732380.png)

7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-benzoxazepin-3(2H)-one, is an organic compound in the benzoxazepinone class. It is a white crystalline solid with a molecular weight of 368.9 g/mol and a melting point of 203-206°C. It has a unique chemical structure with a chlorine atom in the 4-position of the benzoxazepinone ring. 7-Chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is an important intermediate in the synthesis of various pharmaceuticals, such as the anticonvulsant drug gabapentin.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is part of a broader class of chemicals known for their complex synthesis and structural diversity. Research in this area often focuses on the synthesis of novel compounds with potential pharmacological applications. For instance, the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues, involves the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various intermediates leading to compounds with significant dopaminergic activity (Gentles et al., 1991). These processes highlight the intricate steps involved in the synthesis of such compounds, which could provide a template for the synthesis of 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Potential Biological Activities

Compounds similar to 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been studied for their potential biological activities. For example, the dopaminergic activity of substituted benzazepines has been explored, revealing their role as agonists of central and peripheral dopamine receptors (Pfeiffer et al., 1982). These findings suggest that 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one could also exhibit similar pharmacological properties, warranting further investigation into its potential biological activities.

Anticancer Properties

The exploration of benzoxazepine derivatives for their anticancer properties has yielded promising results. Some derivatives have shown potent cytotoxicity in breast cancer cells, highlighting their potential as therapeutic agents (Odame et al., 2021). This research area could be relevant for 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, as its structural features may contribute to similar anticancer activities.

properties

IUPAC Name |

7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-23-17-5-3-13(9-18(17)24-2)7-8-21-11-14-10-15(20)4-6-16(14)25-12-19(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCCNZGIXZLJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

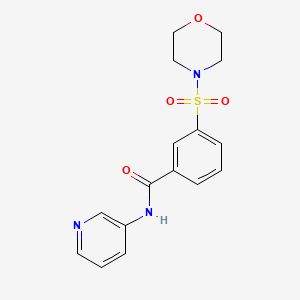

![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)

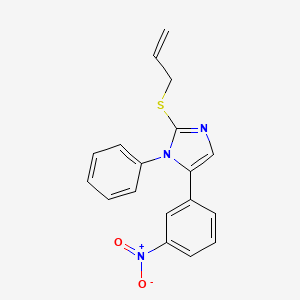

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)

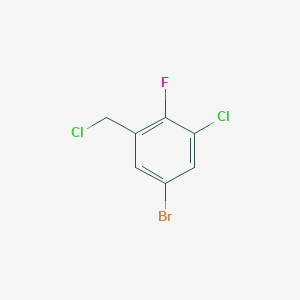

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)

![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2732314.png)

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2732315.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide](/img/structure/B2732316.png)

![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)

![2-Chloro-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2732320.png)